molecular formula C31H35N5O4 B563744 benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate CAS No. 1356929-45-7

benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate

Cat. No.: B563744
CAS No.: 1356929-45-7
M. Wt: 541.652
InChI Key: SBTQJNOSFHANBX-JKDDQTOVSA-N
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Preparation Methods

The preparation of benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the esterification of valsartan with benzyl alcohol, followed by hydroxylation to introduce the hydroxy group at the 4-position. The reaction conditions typically involve the use of catalysts and solvents such as dimethylformamide and dimethyl sulfoxide . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on biological systems, particularly its role as a metabolite of valsartan.

    Medicine: Investigated for its potential therapeutic effects, especially in relation to its parent compound, valsartan.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate involves its role as a nonpeptide angiotensin II AT1-receptor antagonist. By blocking the action of angiotensin II, it prevents vasoconstriction, allowing for larger capillary blood volume . This mechanism is similar to that of valsartan, its parent compound, which is used to treat hypertension and heart failure.

Comparison with Similar Compounds

benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate can be compared to other similar compounds, such as:

    Valsartan: The parent compound, which is also an angiotensin II receptor antagonist.

    4-Hydroxy Valsartan: Another metabolite of valsartan with similar properties.

    Losartan: Another angiotensin II receptor antagonist used to treat hypertension.

The uniqueness of this compound lies in its specific chemical structure and its role as a metabolite of valsartan, which may confer distinct biological and chemical properties .

Properties

IUPAC Name

benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N5O4/c1-21(2)29(31(39)40-20-24-9-5-4-6-10-24)36(28(38)18-13-22(3)37)19-23-14-16-25(17-15-23)26-11-7-8-12-27(26)30-32-34-35-33-30/h4-12,14-17,21-22,29,37H,13,18-20H2,1-3H3,(H,32,33,34,35)/t22?,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTQJNOSFHANBX-JKDDQTOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675966
Record name Benzyl N-(4-hydroxypentanoyl)-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356929-45-7
Record name Benzyl N-(4-hydroxypentanoyl)-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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